(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Overview
Description
Preparation Methods
The synthesis of (5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol typically involves the halogenation of a pyrrolopyridine precursor. One common method includes the use of N-iodosuccinimide (NIS) for iodination and subsequent chlorination . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Major Products: These reactions can yield products like pyrrolopyridine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol involves its interaction with molecular targets such as kinases and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By blocking these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol can be compared with other halogenated pyrrolopyridine derivatives, such as:
- (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
- (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
- (1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
These compounds share similar structural features but differ in their halogenation patterns and functional groups, which can influence their reactivity and biological activity. The unique combination of chlorine and iodine in this compound makes it particularly valuable for specific applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-2,13H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWLHKSCQUASNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)CO)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209884 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346446-92-1 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanol, 5-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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